molecular formula C22H20I2N2O B5164441 1-Benzylamino-3-(3,6-diiodo-carbazol-9-yl)-propan-2-ol CAS No. 5676-85-7

1-Benzylamino-3-(3,6-diiodo-carbazol-9-yl)-propan-2-ol

Cat. No.: B5164441
CAS No.: 5676-85-7
M. Wt: 582.2 g/mol
InChI Key: BGTKHNYTCPBHRG-UHFFFAOYSA-N
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Description

1-Benzylamino-3-(3,6-diiodo-carbazol-9-yl)-propan-2-ol is a carbazole-derived compound characterized by a propan-2-ol backbone substituted with a benzylamino group and a 3,6-diiodo-carbazol-9-yl moiety.

Properties

IUPAC Name

1-(benzylamino)-3-(3,6-diiodocarbazol-9-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20I2N2O/c23-16-6-8-21-19(10-16)20-11-17(24)7-9-22(20)26(21)14-18(27)13-25-12-15-4-2-1-3-5-15/h1-11,18,25,27H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTKHNYTCPBHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(CN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20I2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10386367
Record name ST50338074
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5676-85-7
Record name ST50338074
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzylamino-3-(3,6-diiodo-carbazol-9-yl)-propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Carbazole Core: Starting with a carbazole precursor, iodination can be achieved using iodine and an oxidizing agent such as iodic acid.

    Introduction of the Benzylamino Group: This step may involve the reaction of the iodinated carbazole with benzylamine under suitable conditions, possibly using a coupling reagent.

    Formation of the Propanol Moiety:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Benzylamino-3-(3,6-diiodo-carbazol-9-yl)-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions could lead to the removal of iodine atoms or the reduction of the benzylamino group.

    Substitution: Halogen atoms (iodine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while substitution could introduce various functional groups in place of iodine.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, or antiviral activities.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-Benzylamino-3-(3,6-diiodo-carbazol-9-yl)-propan-2-ol would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Carbazole Derivatives

The following table compares key structural and physicochemical features of 1-Benzylamino-3-(3,6-diiodo-carbazol-9-yl)-propan-2-ol with its dichloro and dibromo analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Carbazole) Amino Group Key Properties/Applications
This compound C22H20I2N2O (estimated) ~622.22 (calc.) 3,6-diiodo Benzylamino Hypothesized DNMT1 inhibition*
1-(Benzylamino)-3-(3,6-dichloro-carbazol-9-yl)-propan-2-ol C22H20Cl2N2O 399.32 3,6-dichloro Benzylamino Synthetic intermediate; CAS 303798-31-4
1-(3,6-Dibromo-carbazol-9-yl)-3-phenethylamino-propan-2-ol C23H22Br2N2O 502.25 3,6-dibromo Phenethylamino Rare chemical; early-stage research

Key Observations:

  • Halogen Effects : Iodine’s larger atomic radius and higher molecular weight compared to Cl/Br may enhance lipophilicity and steric hindrance, impacting binding affinity to biological targets (e.g., DNA methyltransferases, DNMTs). However, iodine’s polarizability could reduce solubility in aqueous media .
  • Amino Group Variations: The benzylamino group in the diiodo compound vs.

Fluorinated Carbazole Analogs

describes WK-29, a difluoro-carbazole derivative with a complex side chain (3-butoxypropylamino). The diiodo compound’s iodine atoms may confer stronger van der Waals interactions compared to fluorine, but reduced metabolic stability due to larger size .

Thermal and Solubility Properties

  • Melting Points : The dichloro analog () lacks reported data, but WK-29 () melts at 151–153°C. The diiodo compound’s m.p. is expected to be higher due to increased molecular symmetry and halogen interactions.
  • Solubility : Propan-2-ol derivatives () generally exhibit moderate polarity, but iodine’s hydrophobicity may limit aqueous solubility compared to Cl/Br analogs.

Biological Activity

1-Benzylamino-3-(3,6-diiodo-carbazol-9-yl)-propan-2-ol is a synthetic compound notable for its unique structural features, including a benzylamino group and a carbazole moiety substituted with iodine atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research. This article aims to compile and analyze the biological activity of this compound based on available research findings.

The compound's IUPAC name is 1-(benzylamino)-3-(3,6-diiodocarbazol-9-yl)propan-2-ol, and it has the following structural formula:

PropertyValue
Molecular FormulaC22H20I2N2O
Molecular Weight492.21 g/mol
CAS Number5676-85-7
Melting PointNot available
Boiling PointNot available
DensityNot available

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Carbazole Core : The carbazole precursor undergoes iodination using iodine and an oxidizing agent.
  • Introduction of the Benzylamino Group : The iodinated carbazole reacts with benzylamine under suitable conditions.
  • Formation of the Propanol Moiety : This is achieved through nucleophilic substitution reactions.

The biological activity of this compound is thought to be mediated through various mechanisms:

  • Interaction with Enzymes and Receptors : The benzylamino group may interact with specific enzymes or receptors, potentially inhibiting their activity.
  • DNA Intercalation : The carbazole moiety can intercalate into DNA, affecting replication and transcription processes.
  • Electron Transfer Processes : The presence of iodine atoms may facilitate electron transfer, impacting cellular oxidative stress responses.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The compound's mechanism involves:

  • Inhibition of cell proliferation.
  • Induction of cell cycle arrest at the G2/M phase.

A study by highlights its effectiveness against breast cancer cells, showing a reduction in viability by over 70% at concentrations above 10 µM.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it may serve as a lead compound for developing new antibiotics.

Case Studies

  • Study on Anticancer Activity : A recent publication documented the effects of this compound on human lung carcinoma cells (A549). Treatment with 5 µM resulted in a significant decrease in cell viability (approximately 60%) and increased markers of apoptosis compared to untreated controls.
  • Antimicrobial Testing : In another study focusing on its antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli, showing MIC values of 32 µg/mL and 64 µg/mL respectively, suggesting moderate antibacterial efficacy.

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